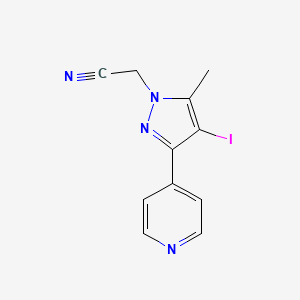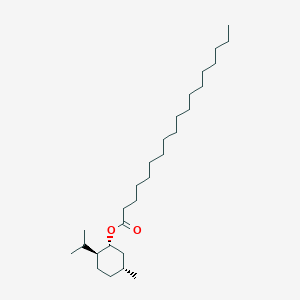
(-)-Menthyl Stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Menthyl Stearate: is an ester compound formed from menthol and stearic acid. It is known for its pleasant minty aroma and is commonly used in various applications, including cosmetics and personal care products. The compound is characterized by its hydrophobic nature and is often utilized for its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Menthyl Stearate typically involves the esterification of menthol with stearic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
Menthol+Stearic AcidAcid Catalyst(-)-Menthyl Stearate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where menthol and stearic acid are fed into a reactor with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Menthyl Stearate can undergo oxidation reactions, particularly at the menthol moiety, leading to the formation of menthone derivatives.
Reduction: The ester group in this compound can be reduced to form menthol and stearic alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to menthol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can catalyze the hydrolysis reaction.
Major Products:
Oxidation: Menthone derivatives.
Reduction: Menthol and stearic alcohol.
Hydrolysis: Menthol and stearic acid.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Menthyl Stearate is used as a model compound in esterification studies and in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in topical formulations for its soothing and cooling effects on the skin.
Industry: this compound is widely used in the cosmetics industry as an emollient and fragrance ingredient. It is also used in the formulation of lotions, creams, and other personal care products.
Mecanismo De Acción
The mechanism of action of (-)-Menthyl Stearate primarily involves its interaction with the skin’s lipid barrier. The compound’s hydrophobic nature allows it to penetrate the lipid layers, providing moisturizing and emollient effects. Additionally, the menthol moiety in this compound can activate transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation experienced upon application.
Comparación Con Compuestos Similares
Menthyl Acetate: Another ester of menthol, but with acetic acid instead of stearic acid.
Menthyl Palmitate: An ester of menthol with palmitic acid, similar in structure but with a shorter fatty acid chain.
Menthyl Laurate: An ester of menthol with lauric acid, also with a shorter fatty acid chain.
Uniqueness: (-)-Menthyl Stearate is unique due to its longer fatty acid chain (stearic acid), which provides enhanced emollient properties and a more substantial hydrophobic character compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring long-lasting moisturizing effects.
Propiedades
Fórmula molecular |
C28H54O2 |
|---|---|
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] octadecanoate |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3/t25-,26+,27-/m1/s1 |
Clave InChI |
UFFYOHVNDSTCTL-KWXIBIRDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


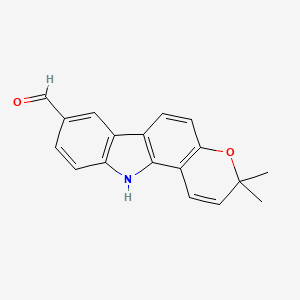
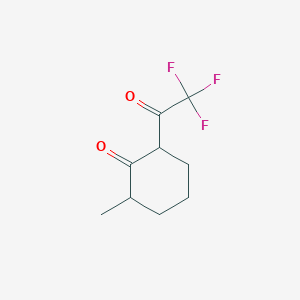
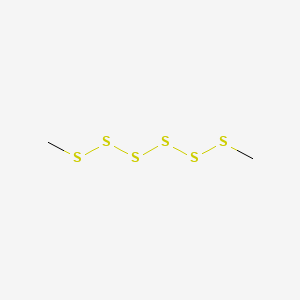



![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
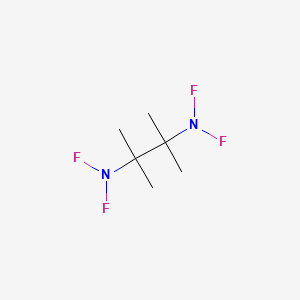
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
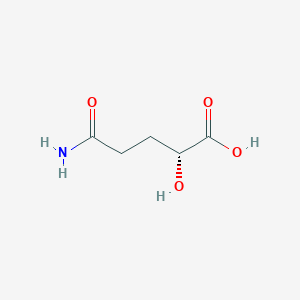
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

